3-ethynyl-2,5-dimethylthiophene CAS number and physical properties
3-ethynyl-2,5-dimethylthiophene CAS number and physical properties
An In-depth Technical Guide to 3-ethynyl-2,5-dimethylthiophene for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis and application of 3-ethynyl-2,5-dimethylthiophene. It moves beyond a simple data sheet to provide field-proven insights into its synthesis and utility, grounded in established chemical principles.
Core Compound Identity and Physicochemical Profile
3-ethynyl-2,5-dimethylthiophene is a substituted thiophene featuring a terminal alkyne group. This structure is of significant interest because it combines the well-established electronic properties of the thiophene ring, a common building block in organic electronics and a privileged scaffold in medicinal chemistry, with the versatile reactivity of an ethynyl moiety.
CAS Number: 127798-29-2[1][2][3]
Physical and Chemical Properties
The following table summarizes the known physicochemical properties of this compound. It is important to note that while fundamental identifiers are well-documented, specific physical constants such as boiling point and density are not consistently reported in publicly available databases or standard supplier documentation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈S | [2] |
| Molecular Weight | 136.22 g/mol | [1][4] |
| Appearance | Solid or liquid | |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
| InChI Key | ZKVKXKISMSFNNO-UHFFFAOYSA-N | [2] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Refractive Index | Data not readily available |
Synthesis Protocol: A Guided Sonogashira Coupling Approach
The most reliable and widely adopted method for synthesizing terminal alkynes on aromatic rings is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The protocol described below is a robust, self-validating system for the synthesis of 3-ethynyl-2,5-dimethylthiophene from 3-iodo-2,5-dimethylthiophene.
Causality Behind Experimental Choices:
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Starting Material: We select 3-iodo-2,5-dimethylthiophene as the starting material. Aryl iodides are more reactive than the corresponding bromides or chlorides in the oxidative addition step of the palladium cycle, allowing for milder reaction conditions and higher yields.
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Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the alkyne source. The TMS group acts as a protecting group, preventing the terminal alkyne from undergoing undesired homocoupling (Glaser coupling), a common side reaction. This protection is crucial for achieving a clean product. The TMS group is easily removed in a subsequent step.
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Catalyst System: A combination of a palladium(0) source (generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is essential. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne, forming a copper(I) acetylide intermediate that accelerates the crucial transmetalation step.
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Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide produced during the reaction and to deprotonate the terminal alkyne. An inert solvent like tetrahydrofuran (THF) or toluene is used to dissolve the reactants.
Detailed Step-by-Step Methodology
Step A: Sonogashira Coupling (TMS-Protected)
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Inert Atmosphere: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst.
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Reagent Loading: To the flask, add 3-iodo-2,5-dimethylthiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).
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Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) and diisopropylamine (DIPA) (3.0 eq) via syringe. Stir the mixture for 10-15 minutes at room temperature.
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Alkyne Addition: Slowly add trimethylsilylacetylene (TMSA) (1.2 eq) to the reaction mixture dropwise via syringe.
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Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl iodide is consumed.
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Work-up: Upon completion, concentrate the mixture under reduced pressure. Resuspend the residue in diethyl ether and filter through a pad of celite to remove the precipitated amine salts and catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Step B: Deprotection of the Silyl Group
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Setup: Dissolve the crude product from Step A in methanol or a THF/methanol mixture in a separate flask.
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Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF).
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Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the removal of the TMS group by TLC.
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Final Purification: Once the reaction is complete, concentrate the solvent. Add water and extract the product with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. The final product, 3-ethynyl-2,5-dimethylthiophene, can be purified by silica gel column chromatography.
Experimental Workflow Diagram
Caption: Two-stage synthesis of 3-ethynyl-2,5-dimethylthiophene.
Field Applications & Strategic Importance
The utility of 3-ethynyl-2,5-dimethylthiophene stems from the strategic combination of its thiophene core and its terminal alkyne functionality.
Materials Science & Organic Electronics
Thiophene-based molecules are foundational to the field of organic electronics. The sulfur atom's lone pairs contribute to a π-conjugated system that can facilitate charge transport.
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Conducting Polymers: The ethynyl group serves as a reactive handle for polymerization, enabling the creation of novel poly(ethynyl-thiophene)s. These materials are investigated for their semiconducting properties in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
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Molecular Wires: The rigid, linear nature of the ethynyl group makes this molecule an excellent candidate for incorporation into molecular wires and other nanoscale electronic components.
Drug Development & Medicinal Chemistry
The thiophene ring is considered a "privileged scaffold," meaning it is a structural motif that appears in a wide range of biologically active compounds and FDA-approved drugs. Its ability to act as a bioisostere for a benzene ring allows it to modulate pharmacokinetic properties favorably.
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Scaffold for Synthesis: The terminal alkyne is a gateway to a vast chemical space. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the thiophene core to other molecules, such as biomolecules, fluorescent tags, or pharmacophores, to create novel drug candidates.
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Structural Rigidity: The ethynyl group can be used to introduce conformational rigidity into a larger molecule, which can be crucial for optimizing binding affinity to a biological target.
Logical Relationship: From Synthesis to Application
Caption: Key functional groups dictating major application pathways.
Conclusion
3-ethynyl-2,5-dimethylthiophene is more than a simple chemical; it is a versatile platform for innovation. Its synthesis, while requiring careful execution under inert conditions, is based on the robust and well-understood Sonogashira coupling reaction. The resulting compound provides researchers in both materials science and drug discovery with a powerful building block, enabling the construction of complex, functional molecules through reactions like polymerization and click chemistry. This guide provides the foundational knowledge and practical protocols necessary to leverage the full potential of this valuable synthetic intermediate.
References
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Molport. 3-ethynyl-2,5-dimethylthiophene Product Page. URL: [Link]
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Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. URL: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. URL: [Link]
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Tidwell, J. H., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14386-14394. URL: [Link]
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Jadhav, G. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. URL: [Link]
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MDPI. Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. (2023). URL: [Link]
